3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide
CAS No.:
Cat. No.: VC14812088
Molecular Formula: C25H22N4O5
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N4O5 |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-3-ylpropanamide |
| Standard InChI | InChI=1S/C25H22N4O5/c1-33-19-10-9-17-21(22(19)34-2)25(32)29-18-8-4-3-7-16(18)24(31)28(23(17)29)13-11-20(30)27-15-6-5-12-26-14-15/h3-10,12,14,23H,11,13H2,1-2H3,(H,27,30) |
| Standard InChI Key | QJJBXWDHHBAZKU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CN=CC=C5)OC |
Introduction
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide is a complex organic molecule with a molecular formula of C25H22N4O5. It belongs to the isoindoloquinazoline class, featuring a unique combination of functional groups that contribute to its chemical properties and potential biological activities .
Key Features:
-
Molecular Formula: C25H22N4O5
-
ChemDiv Compound ID: Y042-7514
-
IUPAC Name: 3-{9,10-dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}-N-(pyridin-3-yl)propanamide
-
SMILES: COc(ccc(C(N1c2c3cccc2)N(CCC(Nc2cnccc2)=O)C3=O)c2C1=O)c2OC
Chemical Reactivity:
-
The presence of multiple heterocycles and functional groups allows for various chemical reactions, such as nucleophilic substitutions and condensations, which can be used to synthesize derivatives or analogs with different biological activities.
Synthesis and Preparation
While specific synthesis details for this compound are not widely documented, compounds with similar structures often involve multi-step syntheses starting from readily available precursors. The synthesis typically includes forming the isoindoloquinazoline core and then introducing the pyridine moiety and propanamide side chain.
General Synthetic Approach:
-
Formation of Isoindoloquinazoline Core: This involves condensation reactions between appropriate precursors.
-
Introduction of Pyridine Moiety: Often achieved through amide coupling reactions.
-
Propanamide Side Chain Introduction: Typically involves amidation reactions.
Biological Activities and Potential Applications
Although specific biological activity data for 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide is limited, compounds with similar structures have shown potential in medicinal chemistry due to their complex heterocyclic frameworks. These compounds can interact with various biological targets, such as enzymes or receptors, potentially leading to applications in drug development.
Potential Applications:
-
Pharmacological Research: The unique structure of this compound makes it a candidate for studying interactions with biological targets.
-
Drug Development: Potential for developing new therapeutic agents based on its structural framework.
Comparison with Similar Compounds
Compounds in the isoindoloquinazoline class often exhibit diverse biological activities based on their structural variations. For example, substituting different groups on the pyridine ring or altering the side chain can significantly affect biological activity.
Comparison Table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide | C25H22N4O5 | Pyridine ring, isoindoloquinazoline core |
| 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide | C26H24N4O5 | Pyridine ring, different side chain |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | C28H24N4O5 | Indole substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume